molecular formula C8H5F3O3 B12315130 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid

3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid

Cat. No.: B12315130
M. Wt: 206.12 g/mol
InChI Key: VPZXPSZUDWNYGT-DUXPYHPUSA-N
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Description

3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid typically involves the reaction of 5-(trifluoromethyl)furan-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The furan ring can participate in various biochemical reactions, leading to the modulation of enzyme activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]prop-2-enoic acid
  • 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid
  • Methyl 4-fluorocinnamate

Uniqueness

3-[5-(Trifluoromethyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C8H5F3O3

Molecular Weight

206.12 g/mol

IUPAC Name

(E)-3-[5-(trifluoromethyl)furan-2-yl]prop-2-enoic acid

InChI

InChI=1S/C8H5F3O3/c9-8(10,11)6-3-1-5(14-6)2-4-7(12)13/h1-4H,(H,12,13)/b4-2+

InChI Key

VPZXPSZUDWNYGT-DUXPYHPUSA-N

Isomeric SMILES

C1=C(OC(=C1)C(F)(F)F)/C=C/C(=O)O

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C=CC(=O)O

Origin of Product

United States

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